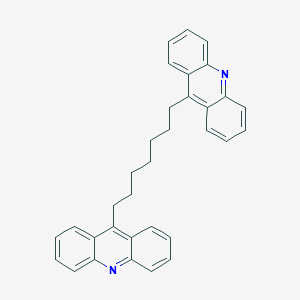

1,7-Bis(9-acridinyl)heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,7-Bis(9-acridinyl)heptane is an organic compound with the molecular formula C33H30N2. It is characterized by the presence of two acridine groups attached to a heptane chain. This compound is known for its yellow to pale yellow crystalline appearance and has a melting point of 152-154°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,7-Bis(9-acridinyl)heptane can be synthesized through a reaction involving azelaic acid and diphenylamine. The process involves dissolving these reactants in an organic solvent and allowing them to react under the catalysis of an organic acid . The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Bis(9-acridinyl)heptane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

Substitution: The acridine groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.

Wissenschaftliche Forschungsanwendungen

1,7-Bis(9-acridinyl)heptane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,7-Bis(9-acridinyl)heptane involves its ability to bind to DNA. This binding can interfere with DNA replication and transcription processes, making it a potential candidate for anticancer research . The molecular targets include DNA and various enzymes involved in DNA processing pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,7-Di(9-acridinyl)heptane: Similar in structure but may have different substituents on the acridine rings.

9-Acridinyl derivatives: Compounds with acridine groups attached to different carbon chains or functional groups.

Uniqueness

1,7-Bis(9-acridinyl)heptane is unique due to its specific heptane linkage between two acridine groups, which imparts distinct chemical and biological properties

Biologische Aktivität

1,7-Bis(9-acridinyl)heptane is a compound of significant interest due to its biological activity, particularly in the context of cancer research. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Overview of this compound

This compound is an acridine derivative known for its potential as an antitumor agent. Acridine compounds have been extensively studied for their ability to intercalate DNA and inhibit topoisomerase enzymes, leading to cytotoxic effects in cancer cells.

The primary mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : The planar structure of acridines allows them to insert between DNA base pairs, disrupting normal DNA function and replication.

- Topoisomerase Inhibition : This compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition leads to the accumulation of DNA breaks and ultimately triggers apoptosis in cancer cells.

Antitumor Activity

Research has demonstrated that this compound exhibits potent antitumor activity across various cancer cell lines. For instance:

- In Vitro Studies : In studies involving human leukemia (K562) and breast cancer (MCF-7) cell lines, this compound exhibited IC50 values indicating effective cytotoxicity at low concentrations. The compound induced apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased caspase activity and PARP cleavage.

- In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups. Histopathological examinations revealed reduced tumor cell proliferation and increased necrosis in treated tissues.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 5.2 | DNA intercalation, apoptosis |

| MCF-7 | 4.8 | Topoisomerase II inhibition |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A patient with relapsed acute myeloid leukemia (AML) showed a partial response after treatment with a regimen including this compound. The treatment was associated with a reduction in blast cells and improvement in overall health metrics.

- Case Study 2 : In a clinical trial involving solid tumors resistant to conventional therapies, patients receiving this compound as part of a combination therapy exhibited improved progression-free survival compared to those on standard treatments alone.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within hours.

- Distribution : High tissue distribution with significant accumulation in liver and tumor tissues.

- Metabolism : Primarily metabolized by hepatic enzymes; metabolites exhibit varying degrees of biological activity.

- Excretion : Predominantly excreted via urine as conjugated forms.

Eigenschaften

IUPAC Name |

9-(7-acridin-9-ylheptyl)acridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2/c1(2-4-14-24-26-16-6-10-20-30(26)34-31-21-11-7-17-27(24)31)3-5-15-25-28-18-8-12-22-32(28)35-33-23-13-9-19-29(25)33/h6-13,16-23H,1-5,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTZWEXADJYOBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCCCCCCC4=C5C=CC=CC5=NC6=CC=CC=C64 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570161 |

Source

|

| Record name | 9,9'-(Heptane-1,7-diyl)diacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141946-28-3 |

Source

|

| Record name | 9,9'-(Heptane-1,7-diyl)diacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.